molecular formula C20H21N3O4 B11379332 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11379332
M. Wt: 367.4 g/mol
InChI Key: UBALLYLNVDZBBS-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under cyclization conditions.

    Substitution reactions: The ethoxy and ethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Final coupling: The oxadiazole intermediate is then coupled with the phenoxyacetamide moiety under suitable conditions to yield the final product.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death .

Comparison with Similar Compounds

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O4/c1-3-14-5-9-17(10-6-14)26-13-18(24)21-20-19(22-27-23-20)15-7-11-16(12-8-15)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24)

InChI Key

UBALLYLNVDZBBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC

Origin of Product

United States

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